

An In-depth Technical Guide to N-(2-chlorophenyl)-2-methylpropanamide

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Compound of Interest

Compound Name: *N-(2-chlorophenyl)-2-phenylpropanamide*

Cat. No.: *B1183269*

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Disclaimer: This technical guide focuses on N-(2-chlorophenyl)-2-methylpropanamide, a structural analog of the requested "**N-(2-chlorophenyl)-2-phenylpropanamide**." Extensive searches did not yield specific data for the requested compound. The information presented herein pertains to the methyl derivative, which is a well-characterized compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of N-(2-chlorophenyl)-2-methylpropanamide, including its chemical identifiers, physicochemical properties, and synthetic methodologies.

Compound Identification and Properties

N-(2-chlorophenyl)-2-methylpropanamide is a chemical compound belonging to the class of N-aryl amides. It is characterized by a 2-chlorophenyl group attached to the nitrogen atom of a propanamide that is substituted with a methyl group at the 2-position.

Chemical Identifiers

A summary of the key identifiers for N-(2-chlorophenyl)-2-methylpropanamide is provided in the table below for easy reference.

| Identifier | Value | Source |
|---------------------|--|---|
| CAS Number | 5434-52-6 | [1] [2] |
| IUPAC Name | N-(2-chlorophenyl)-2-methylpropanamide | [1] |
| Molecular Formula | C ₁₀ H ₁₂ CINO | [1] |
| Molecular Weight | 197.66 g/mol | [1] [2] |
| InChI | InChI=1S/C10H12CINO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | [1] |
| InChIKey | JHCUDKMENCRKFQ-UHFFFAOYSA-N | [1] [2] |
| Canonical SMILES | CC(C)C(=O)NC1=CC=CC=C1Cl | [1] |
| PubChem CID | 225833 | [1] |
| DSSTox Substance ID | DTXSID50280133 | [1] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of N-(2-chlorophenyl)-2-methylpropanamide. These properties are crucial for understanding the compound's behavior in various biological and chemical systems.

| Property | Value | Source |
|--------------------------------|---------------------|---------------------|
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 197.0607417 | [1] |
| Monoisotopic Mass | 197.0607417 | [1] |
| Topological Polar Surface Area | 29.1 Å ² | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 182 | [1] |

Experimental Protocols

While specific experimental protocols for biological assays involving N-(2-chlorophenyl)-2-methylpropanamide are not readily available in the public domain, a general synthetic protocol can be described based on standard amide bond formation reactions.

Synthesis of N-(2-chlorophenyl)-2-methylpropanamide

A common method for the synthesis of N-(2-chlorophenyl)-2-methylpropanamide involves the acylation of 2-chloroaniline with 2-methylpropanoyl chloride (isobutyryl chloride).

Materials:

- 2-chloroaniline
- 2-methylpropanoyl chloride
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine, pyridine)

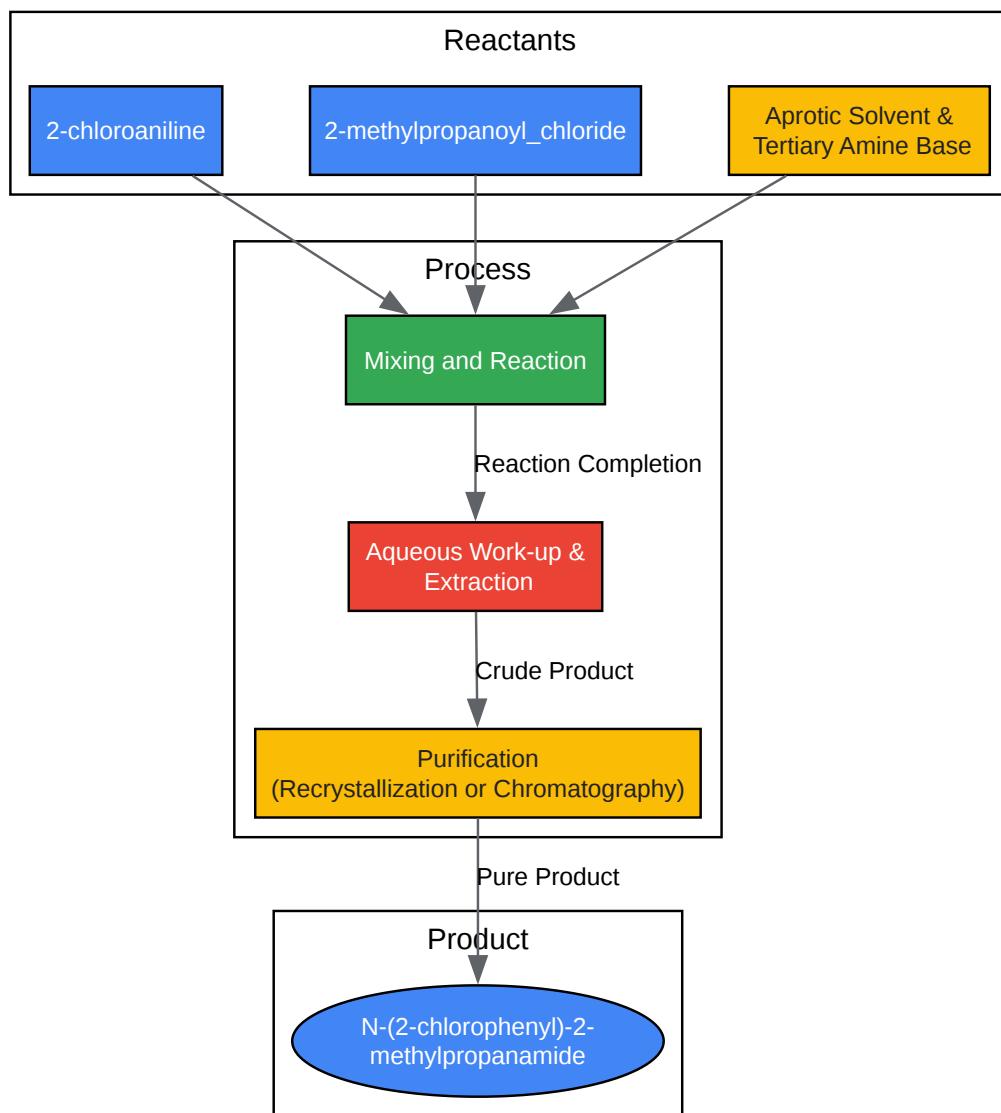
- Standard laboratory glassware and work-up reagents

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline in the anhydrous aprotic solvent.
- Add an equimolar amount of the tertiary amine base to the solution.
- Cool the reaction mixture in an ice bath.
- Slowly add an equimolar amount of 2-methylpropanoyl chloride to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
- The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-chlorophenyl)-2-methylpropanamide.

The following diagram illustrates the general workflow for the synthesis.

Synthesis Workflow for N-(2-chlorophenyl)-2-methylpropanamide

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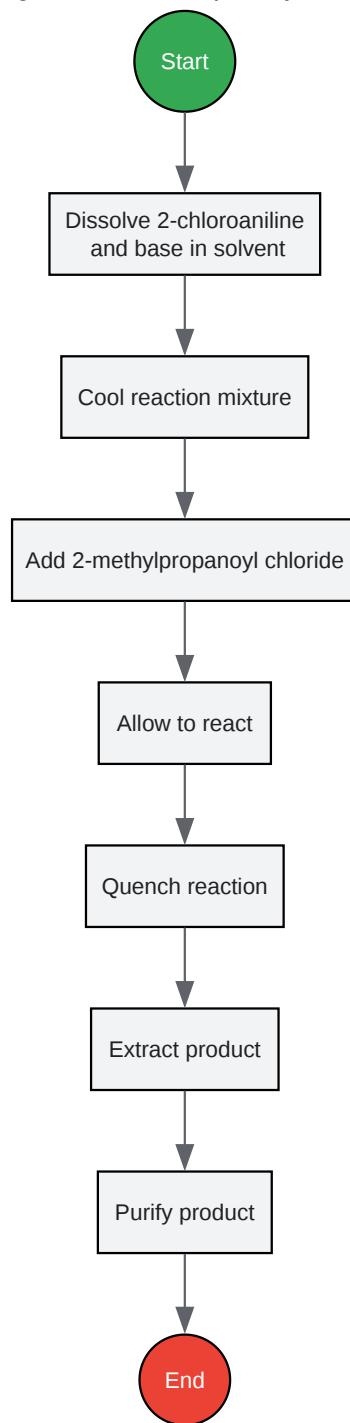
Caption: General synthesis workflow for N-(2-chlorophenyl)-2-methylpropanamide.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways directly modulated by N-(2-chlorophenyl)-2-methylpropanamide. Research into the biological activity of this compound appears to be limited.

However, we can propose a logical relationship for its synthesis based on the general protocol described above.

Logical Relationship of Synthesis

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Caption: Logical flow of the synthesis process.

This technical guide provides a foundational understanding of N-(2-chlorophenyl)-2-methylpropanamide based on currently available data. Further research is warranted to elucidate its biological activities and potential mechanisms of action.

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References

- 1. N-(2-Chlorophenyl)-2-methylpropanamide | C10H12ClNO | CID 225833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Chlorophenyl)-2-methylpropanamide | 5434-52-6 | Benchchem [benchchem.com]
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